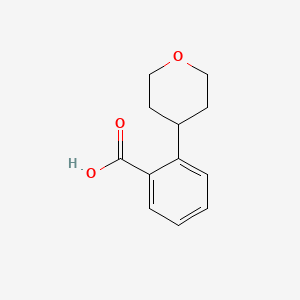

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(oxan-4-yl)benzoic acid |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14) |

InChI Key |

XXLNLEJKVSEVDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

Retrosynthetic Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthesis pathway. ub.eduamazonaws.comleah4sci.com For 2-(tetrahydro-2H-pyran-4-yl)benzoic acid, the analysis can be approached from several perspectives, focusing on the key bond disconnections between or within the two main structural motifs.

Strategies Involving the Construction of the Tetrahydropyran (B127337) Moiety

This approach disconnects the bonds within the tetrahydropyran (THP) ring itself. The core idea is to start with a precursor that already contains the 2-substituted benzoic acid fragment and then construct the THP ring onto it. A common method for forming six-membered oxygen heterocycles like tetrahydropyran is through intramolecular cyclization. organic-chemistry.org

One such strategy is the intramolecular oxa-Michael reaction or a related cyclization of a δ-hydroxy-α,β-unsaturated ester. In this retrosynthetic view, the THP ring is opened to reveal a linear precursor containing a hydroxyl group and an activated alkene, which can be formed from simpler aromatic precursors.

Retrosynthetic Disconnection of the Tetrahydropyran Ring:

(Image is for illustrative purposes only)

(Image is for illustrative purposes only)

The forward synthesis would involve preparing the acyclic hydroxyalkene from a (2-carboxyphenyl)-acetaldehyde derivative and a suitable three-carbon building block. Subsequent acid-catalyzed intramolecular cyclization would then yield the desired tetrahydropyran ring structure. The Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde, is another powerful tool for constructing tetrahydropyran rings and could be adapted for this purpose. researchgate.net

Approaches Focusing on the Assembly of the Benzoic Acid Scaffold

An alternative retrosynthetic strategy begins with a pre-formed tetrahydropyran-substituted aromatic ring and focuses on introducing the carboxylic acid group at the ortho position. This approach disconnects the C-COOH bond.

Retrosynthetic Disconnection of the Carboxylic Acid Group:

(Image is for illustrative purposes only)

(Image is for illustrative purposes only)

Several methods exist for the synthesis of benzoic acid derivatives from substituted benzenes: ijarsct.co.in

Directed Ortho-Metalation: A directing group on the benzene (B151609) ring (potentially a precursor to the THP moiety or a temporary directing group) can facilitate lithiation at the ortho position, followed by quenching with carbon dioxide to install the carboxylic acid.

Oxidation of an Ortho-Substituent: If the starting material is 4-(o-tolyl)tetrahydro-2H-pyran, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. youtube.com

Hydrolysis of a Nitrile: The carboxylic acid can be derived from the hydrolysis of a corresponding benzonitrile (B105546) precursor (2-(tetrahydro-2H-pyran-4-yl)benzonitrile). This biocatalytic approach offers mild reaction conditions. google.com

Convergent Coupling Reactions of Aromatic and Heterocyclic Precursors

Perhaps the most direct and convergent approach involves disconnecting the C-C bond between the benzoic acid ring and the tetrahydropyran ring. This strategy breaks the target molecule into two key fragments: an aromatic precursor and a heterocyclic precursor. This is highly efficient as it allows for the independent synthesis and late-stage combination of the two main components.

Retrosynthetic Disconnection via C-C Bond Cleavage:

(Image is for illustrative purposes only)

(Image is for illustrative purposes only)

In the forward synthesis, this disconnection is realized through a cross-coupling reaction. This requires one fragment to be functionalized as an organometallic reagent (e.g., a boronic acid or ester, an organozinc compound) and the other as an electrophile (e.g., an aryl halide or triflate). This powerful strategy forms the basis of many modern catalytic methods discussed in the next section.

Modern Catalytic Synthesis Techniques

Building on the retrosynthetic blueprints, modern catalytic methods provide the practical tools to forge the necessary bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura coupling)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is a cornerstone of modern organic synthesis for forming C-C bonds. preprints.org The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is exceptionally well-suited for the convergent synthesis outlined in section 2.1.3. mdpi.com

The synthesis of this compound via this method would typically involve the reaction between a 2-halobenzoic acid derivative (such as methyl 2-bromobenzoate) and a tetrahydropyran-4-ylboronic acid derivative. beilstein-journals.orgnih.gov

General Scheme for Suzuki-Miyaura Coupling:

(Image is for illustrative purposes only)

(Image is for illustrative purposes only)

The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Interactive Table: Example Conditions for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) |

| Methyl 2-bromobenzoate | Tetrahydropyran-4-ylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | ~85 |

| Ethyl 2-iodobenzoate | 4-(Tributylstannyl)tetrahydro-2H-pyran | Pd(PPh₃)₄ | - | Toluene | ~78 |

| 2-Bromobenzoic acid | Tetrahydropyran-4-ylzinc chloride | Pd₂(dba)₃ / SPhos | - | THF | ~90 |

Data is representative and based on typical conditions for similar coupling reactions.

Organocatalytic and Biocatalytic Strategies

In addition to metal-based catalysis, organocatalysis and biocatalysis have emerged as powerful, sustainable alternatives for key synthetic transformations.

Organocatalytic Strategies: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen significant growth, particularly in the asymmetric synthesis of complex molecules. rsc.org For the synthesis of this compound, organocatalysis is most relevant to the strategies involving the construction of the tetrahydropyran ring (section 2.1.1). Chiral organocatalysts can be used to control the stereochemistry during the formation of the THP ring, which is crucial if enantiopure products are desired. nih.govacs.org For instance, proline-derived catalysts can effectively catalyze intramolecular Michael additions to form substituted tetrahydropyrans with high enantioselectivity. researchgate.net

Interactive Table: Organocatalytic Approaches to Tetrahydropyran Synthesis

| Reaction Type | Catalyst | Key Feature |

| Intramolecular Oxa-Michael | Chiral secondary amine (e.g., Proline) | Asymmetric formation of C-O and C-C bonds. |

| Tandem Michael-Acetalization | Chiral thiourea (B124793) or squaramide | High diastereoselectivity and enantioselectivity. acs.org |

| Cycloetherification | Cation-binding oligoEG catalyst | Synthesis of enantioenriched oxacycles. researchgate.net |

Biocatalytic Strategies: Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions. researchgate.net In the context of synthesizing the target molecule, biocatalysis is particularly applicable to the formation of the benzoic acid moiety (section 2.1.2). For example, a nitrilase enzyme can hydrolyze a 2-(tetrahydro-2H-pyran-4-yl)benzonitrile precursor to the desired carboxylic acid with high efficiency, avoiding the harsh basic or acidic conditions required for traditional chemical hydrolysis. google.com This approach is highly valued in industrial processes for its sustainability and operational simplicity.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of this compound and related tetrahydropyran derivatives is an area of growing interest, aimed at reducing the environmental impact of chemical processes. Research in this area has focused on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One notable approach involves the use of solid acid catalysts for key reaction steps. For instance, in the synthesis of related benzoic acid derivatives, H-beta zeolites have been effectively used as catalysts in dehydration reactions. These catalysts offer the advantages of being recyclable and avoiding the use of corrosive and hazardous liquid acids like concentrated sulfuric acid. The optimization of reaction conditions with such catalysts, including temperature and catalyst loading, has been shown to lead to high conversion rates and selectivity. researchgate.net

Furthermore, the principles of green chemistry encourage the use of safer solvent systems. In the synthesis of similar heterocyclic compounds, protocols have been developed that utilize water or ionic liquids as reaction media, minimizing the use of volatile organic compounds (VOCs). Microwave-assisted organic synthesis (MAOS) is another green technique that has been applied to the synthesis of tetrahydropyran derivatives. This method can significantly reduce reaction times and energy consumption, leading to more efficient and environmentally friendly processes.

The table below summarizes some green chemistry approaches that have been explored in the synthesis of related tetrahydropyran and benzoic acid compounds, which could be adapted for the synthesis of the target molecule.

| Green Chemistry Principle | Application in Synthesis of Related Compounds | Potential Advantage for this compound Synthesis |

| Use of Safer Solvents | Water, Ionic Liquids | Reduced use of volatile organic compounds (VOCs), lower toxicity, and easier work-up procedures. |

| Use of Reusable Catalysts | H-beta zeolites, other solid acids | Avoids corrosive liquid acids, allows for catalyst recycling, and simplifies product purification. researchgate.net |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Shorter reaction times, reduced energy consumption, and potentially higher yields. |

| Atom Economy | One-pot multi-component reactions | Reduces the number of synthetic steps, minimizes waste, and improves overall efficiency. |

Multi-Step Synthesis Sequences and Process Optimization

The efficient synthesis of this compound on a larger scale necessitates the optimization of multi-step reaction sequences to maximize yields and ensure high chemical purity.

Enhancing Reaction Yields and Chemical Selectivity

Process optimization is a critical aspect of synthesizing this compound. This involves a systematic study of various reaction parameters to identify the optimal conditions for each synthetic step. Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Pressure: In certain reactions, particularly those involving gases, pressure can be a critical parameter to control.

Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically affect the reaction's efficiency and selectivity.

Solvent: The polarity and boiling point of the solvent can impact reactant solubility, reaction rates, and the ease of product isolation.

Reaction Time: Optimizing the reaction time is crucial to ensure the reaction goes to completion while minimizing the formation of degradation products.

A common strategy for preparing the tetrahydropyran ring involves the Prins cyclization or other acid-catalyzed cyclization reactions. The selectivity of these reactions is highly dependent on the nature of the acid catalyst and the reaction conditions. For the benzoic acid moiety, synthetic routes often involve the oxidation of a suitable precursor or a cross-coupling reaction to introduce the carboxylic acid group.

The following table provides a hypothetical example of a process optimization study for a key step in the synthesis of a 2-substituted benzoic acid derivative, illustrating how systematic variation of parameters can lead to improved yields.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | Toluene | 80 | 12 | 65 |

| 2 | Pd(PPh₃)₄ | Toluene | 80 | 12 | 72 |

| 3 | Pd(PPh₃)₄ | Dioxane | 100 | 8 | 85 |

| 4 | Pd(PPh₃)₄ | Dioxane | 100 | 12 | 88 |

| 5 | Pd(dppf)Cl₂ | Dioxane | 100 | 8 | 92 |

Stereocontrol and Diastereoselective Synthesis Pathways

The tetrahydro-2H-pyran ring in this compound contains stereocenters, making stereocontrol a crucial consideration in its synthesis, particularly for pharmaceutical applications where specific stereoisomers may exhibit desired biological activity.

Diastereoselective synthesis aims to control the relative stereochemistry of the newly formed stereocenters. One approach to achieve this is through substrate-controlled diastereoselection, where the existing stereochemistry in the starting material directs the stereochemical outcome of the reaction. For the synthesis of tetrahydropyran rings, various diastereoselective methods have been developed. These include:

Intramolecular Cyclizations: Cyclization of acyclic precursors with defined stereocenters can lead to the formation of the tetrahydropyran ring with high diastereoselectivity.

Catalytic Asymmetric Reactions: The use of chiral catalysts can enantioselectively or diastereoselectively guide the formation of the tetrahydropyran ring.

Organocatalysis: Chiral organic molecules can be used as catalysts to promote stereoselective reactions.

Research on the diastereoselective synthesis of related 3,4-dihydro-2H-pyran-4-carboxamides has demonstrated that the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium can proceed with high diastereoselectivity. nih.govbeilstein-journals.org This type of transformation highlights the potential for achieving stereocontrol in the synthesis of substituted pyran rings.

The table below outlines some general strategies for achieving stereocontrol in the synthesis of tetrahydropyran derivatives.

| Stereocontrol Strategy | Description | Key Considerations |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the starting material influences the stereochemical outcome of the reaction. | The nature of the directing group and the reaction mechanism are critical. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective transformation, and is later removed. | The efficiency of attachment and removal of the auxiliary is important. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to create the desired stereoisomer in excess. | The choice of catalyst and ligand is crucial for high enantiomeric or diastereomeric excess. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | The selectivity and activity of the enzyme are key factors. |

Exploration of Novel and Alternative Synthetic Routes

The development of novel and alternative synthetic routes to this compound is driven by the need for more efficient, cost-effective, and sustainable manufacturing processes. Researchers are continuously exploring new starting materials, reagents, and reaction pathways to improve upon existing methods.

One area of exploration is the use of readily available and renewable starting materials. For example, methods for synthesizing tetrahydropyran derivatives from furan (B31954) precursors have been reported. researchgate.net The Achmatowicz rearrangement is a classic example of a transformation that converts furfuryl alcohols into dihydropyranones, which can then be further modified to obtain the desired tetrahydropyran ring.

Another avenue of research involves the development of novel catalytic systems. This includes the use of transition metal catalysts for C-H activation/functionalization reactions, which can provide more direct and atom-economical routes to the target molecule. While specific applications to this compound are not yet widely reported, the broader field of C-H activation holds promise for future synthetic strategies.

Furthermore, solid-phase synthesis techniques are being explored for the preparation of libraries of related benzopyran derivatives, which could potentially be adapted for the synthesis of the target compound. mdpi.com Solid-phase synthesis offers advantages in terms of ease of purification and the potential for automation.

The following table presents a comparison of a hypothetical traditional route with a potential novel route for the synthesis of the core structure of this compound, highlighting the potential advantages of exploring new synthetic pathways.

| Feature | Hypothetical Traditional Route | Hypothetical Novel Route |

| Starting Materials | Multi-step synthesis from petrochemical-derived starting materials. | Synthesis from a renewable furan-based starting material. |

| Key Transformation | Classical multi-step sequence involving protection/deprotection steps. | Direct C-H functionalization or a catalytic cascade reaction. |

| Number of Steps | Typically longer, with more intermediate purifications. | Potentially shorter, with fewer steps and higher overall yield. |

| Environmental Impact | May involve hazardous reagents and generate significant waste. | Could utilize greener catalysts and solvents, reducing environmental footprint. |

Chemical Reactivity and Transformation Pathways of 2 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The substitution reactions on the benzene (B151609) ring of 2-(tetrahydro-2H-pyran-4-yl)benzoic acid are influenced by the directing effects of the two existing substituents: the carboxyl group (-COOH) at position 1 and the tetrahydro-2H-pyran-4-yl group at position 2.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity and orientation of an incoming electrophile are determined by the electronic and steric nature of the substituents already present on the ring. unizin.org The two substituents on this compound exert opposing influences.

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. aakash.ac.in Through its electron-withdrawing inductive (-I) and resonance (-M) effects, it reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. It directs incoming electrophiles to the positions meta to itself, namely positions 3 and 5.

Tetrahydro-2H-pyran-4-yl Group: As a secondary alkyl substituent, this group is considered weakly activating and an ortho, para-director. libretexts.org It donates electron density to the ring primarily through an inductive effect (+I), thereby activating the positions ortho (position 3) and para (position 5) relative to its own position. aakash.ac.in

The combination of these conflicting directing effects, along with significant steric factors, makes predicting the precise outcome of electrophilic substitution complex. The substitution pattern is a result of the competition between the ortho, para-directing alkyl group and the meta-directing carboxyl group.

| Substituent | Position | Electronic Effect | Directing Influence |

| Carboxylic Acid | C1 | Deactivating (-I, -M) | meta (to C3, C5) |

| Tetrahydro-2H-pyran-4-yl | C2 | Activating (+I) | ortho, para (to C3, C5) |

A critical factor governing the regioselectivity is the steric hindrance imposed by the bulky tetrahydro-2H-pyran-4-yl group at the ortho position. khanacademy.orgyoutube.com This spatial bulk will significantly impede the approach of an electrophile to the adjacent C3 position. While the C6 position is also ortho to the carboxyl group, it may experience some steric clash as well. Therefore, substitution is most likely to occur at positions less sterically hindered, such as C4 and C5. Position C5 is electronically favored by both substituents (para to the alkyl group and meta to the carboxyl group), making it a probable site for substitution. Position C4, while not electronically activated by the alkyl group, is less deactivated by the carboxyl group than the ortho positions and is sterically accessible.

Nucleophilic Aromatic Substitution (SNAr)

Standard nucleophilic aromatic substitution (SNAr) is not a feasible pathway for this compound under typical conditions. masterorganicchemistry.com This reaction mechanism requires two key features that the molecule lacks:

A good leaving group, such as a halide.

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comyoutube.com The carboxyl group is deactivating, but it is generally insufficient to promote SNAr alone, and the presence of the electron-donating alkyl group further disfavors the formation of the required carbanionic intermediate. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, typically require a leaving group and extremely harsh conditions (e.g., a very strong base) and are not considered a primary reactivity pathway for this molecule. chemistrysteps.com

Radical Reactions and Associated Mechanistic Insights

While electrophilic reactions are common for aromatic rings, radical reactions offer alternative transformation pathways. For this compound, the most relevant radical reaction is likely decarboxylation.

Radical Decarboxylation

Aromatic carboxylic acids can undergo decarboxylation to form aryl radicals, which can then be trapped or participate in further reactions. nih.govresearchgate.net This transformation typically requires specific activation, as the C-C bond between the aromatic ring and the carboxyl group is strong. Modern methods often employ photoredox catalysis or transition metal catalysts (e.g., silver or copper salts) under thermal or photochemical conditions to facilitate this process. sioc.ac.cnnih.gov

The general mechanism involves the formation of an acyloxy radical from the carboxylate. This intermediate readily loses a molecule of carbon dioxide (CO₂) to generate a 2-(tetrahydro-2H-pyran-4-yl)phenyl radical.

Mechanism Steps:

Generation of Acyloxy Radical: The benzoic acid is converted to a carboxylate salt or an activated ester, which then undergoes a single-electron transfer (SET) to form an acyloxy radical.

Decarboxylation: The acyloxy radical rapidly fragments, releasing stable CO₂ and forming the highly reactive aryl radical.

Propagation/Termination: The resulting aryl radical can abstract a hydrogen atom from the solvent or another hydrogen donor to yield 2-(tetrahydro-2H-pyran-4-yl)benzene, or it can be trapped by other reagents in cross-coupling reactions. researchgate.net

The efficiency and viability of this reaction depend heavily on the specific catalytic system employed. Some metal-catalyzed decarboxylation reactions are known to be influenced by the presence of ortho substituents, which could be a relevant factor for the target molecule. nih.gov

Derivatization Strategies and Analogue Synthesis of 2 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

Preparation of Esters and Amides for Specific Chemical Purposes

The carboxylic acid moiety is the most readily derivatized functional group in the parent molecule. Its conversion to esters and amides is a common strategy to alter polarity, solubility, and biological activity, or to prepare intermediates for further synthesis.

Standard esterification can be achieved through Fischer esterification, where the carboxylic acid is refluxed with an alcohol under acidic catalysis. For more sensitive alcohols or to achieve higher yields, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. This is typically accomplished by treatment with thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270). beilstein-journals.orgresearchgate.net

Amide synthesis follows a similar logic. Direct condensation with amines is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation with a primary or secondary amine under mild conditions. Alternatively, conversion to the acyl chloride provides a highly reactive intermediate for amidation. beilstein-journals.org These reactions are fundamental in medicinal chemistry for creating bioisosteres of the carboxylic acid group and for attaching the molecule to other pharmacophores.

Synthesis of Substituted Tetrahydropyran (B127337) Analogues

Introducing substituents onto the tetrahydropyran (THP) ring can significantly impact the molecule's conformation and interaction with biological targets. The synthesis of such analogues typically involves building the substituted THP ring from acyclic precursors rather than direct modification of the pre-formed ring.

Several powerful methods exist for the stereocontrolled synthesis of substituted tetrahydropyrans. organic-chemistry.org

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org By choosing appropriately substituted starting materials, one can generate a variety of functionalized 4-methylenetetrahydropyrans, which can be further modified. organic-chemistry.org

Intramolecular Hydroalkoxylation: The cyclization of δ-hydroxy olefins, catalyzed by transition metals like platinum or gold, provides a direct route to substituted THP rings. organic-chemistry.org This method is known for its tolerance of various functional groups, including esters and amides. organic-chemistry.org

Asymmetric Annulation Reactions: Convergent methods that unite two different aldehydes with a specific reagent can produce highly functionalized and stereochemically defined tetrahydropyrans. nih.gov For instance, a catalytic asymmetric allylation followed by a TMSOTf-promoted annulation can yield cis-2,6-disubstituted tetrahydropyrans. nih.gov

These strategies allow for the preparation of analogues with substituents at various positions on the THP ring, enabling a fine-tuning of the spatial arrangement of functional groups.

Synthesis of Modified Benzoic Acid Scaffold Derivatives

Modification of the benzoic acid scaffold involves introducing substituents onto the phenyl ring. This can be achieved either by performing reactions on the intact 2-(tetrahydro-2H-pyran-4-yl)benzoic acid molecule or by employing a convergent synthesis that utilizes a pre-functionalized benzoic acid derivative.

Direct functionalization via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is a possibility. The directing effects of the existing carboxylic acid (meta-directing) and the alkyl (ortho-, para-directing) substituents would need to be considered to control regioselectivity.

A more versatile approach is the use of modern cross-coupling reactions. For example, a halogenated benzoic acid precursor could be coupled with a tetrahydropyran-containing organometallic reagent (or vice versa) using a palladium catalyst in a Suzuki or Stille coupling. nih.gov This allows for the precise installation of the THP moiety onto a wide variety of pre-substituted aromatic rings, providing access to a vast chemical space. sci-hub.senih.govresearchgate.net

Incorporation into Complex Molecular Architectures

The unique combination of a rigid aromatic carboxylic acid and a flexible saturated heterocycle makes this compound an interesting building block for materials science.

Advanced Polymeric Structures: To be incorporated into polymers, the molecule must typically be bifunctionalized. The existing carboxylic acid provides one handle for polymerization. A second functional group could be introduced onto either the phenyl or the THP ring. For example, an amino or hydroxyl group could be installed on the phenyl ring, creating an AB-type monomer suitable for polycondensation reactions to form polyesters or polyamides. The resulting polymers would feature the THP ring as a pendant group, potentially influencing properties such as solubility, thermal stability, and chain packing.

Methodologies for Isotopic Labeling and Tracing Studies

Isotopic labeling is essential for studying the metabolic fate of a compound or for use as an internal standard in quantitative mass spectrometry. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into the structure of this compound.

Labeling strategies depend on the desired position of the isotope. nih.govnih.gov

Labeling the Benzoic Acid Ring: ¹³C-labeled benzoic acid, available commercially, can be used as a starting material in a convergent synthesis. Deuterium can be introduced onto the aromatic ring through acid-catalyzed H-D exchange or by using deuterated precursors in the synthesis.

Labeling the Tetrahydropyran Ring: A labeled THP precursor can be synthesized and then attached to the phenyl ring. For example, reduction of a corresponding pyranone with a deuteride (B1239839) source like sodium borodeuteride (NaBD₄) would introduce deuterium at specific positions. Synthesizing the ring from ¹³C-labeled acyclic precursors is another viable route. nih.gov

Labeling the Carboxylic Acid Group: The oxygen atoms of the carboxylic acid can be labeled with ¹⁸O by performing the hydrolysis of an ester or nitrile precursor in ¹⁸O-labeled water (H₂¹⁸O).

The choice of labeling strategy is dictated by the specific application, considering factors like the desired degree of labeling, position, and the synthetic accessibility of labeled precursors. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 2 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

High-Resolution Spectroscopic Characterization (beyond routine identification)

The unique linkage of a flexible saturated heterocyclic ring to a rigid aromatic system in 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid presents a compelling case for the application of high-resolution spectroscopic methods. These techniques provide deep insights into the molecule's three-dimensional structure and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR for conformational insights)

Advanced NMR spectroscopy is indispensable for the complete structural assignment and conformational analysis of this compound in both solution and solid states. ipb.pt

Two-Dimensional (2D) NMR in Solution: In solution, the tetrahydropyran (B127337) ring is expected to predominantly adopt a chair conformation. 2D NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the molecule's preferred conformation.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the tetrahydropyran and benzoic acid moieties. For instance, the methine proton at the C4 position of the pyran ring would show correlations to the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the two ring systems. Correlations would be expected between the protons on the pyran ring and the quaternary carbon of the benzoic acid ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions, providing critical information about the spatial arrangement and relative orientation of the two rings. The presence or absence of NOE cross-peaks between protons on the pyran ring and the aromatic protons would clarify the conformational preferences around the pivotal C-C bond.

Solid-State NMR (ssNMR): In the solid state, molecular motion is restricted, and ssNMR can provide detailed information about the molecular structure within a crystal lattice. researchgate.netnih.gov For molecules that can exist in multiple crystalline forms (polymorphs), ssNMR is a powerful tool for differentiation. researchgate.net Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. researchgate.net Furthermore, techniques like ¹⁷O solid-state NMR could be employed on isotopically labeled samples to probe the local environment of the carboxylic acid and ether oxygen atoms, yielding data on chemical shift and nuclear quadrupolar coupling tensors that are highly sensitive to structure. researchgate.netnih.gov

| Technique | Purpose | Expected Key Findings for this compound |

|---|---|---|

| COSY | ¹H-¹H Correlation | Confirms proton connectivity within the pyran and aromatic rings. |

| HSQC | Direct ¹H-¹³C Correlation | Unambiguous assignment of all carbon signals. |

| HMBC | Long-Range ¹H-¹³C Correlation | Establishes the connection point between the pyran and benzoic acid rings. |

| NOESY | Through-Space ¹H-¹H Correlation | Determines the relative orientation and preferred conformation of the two rings. |

| Solid-State ¹³C NMR | Analysis of Crystal Structure | Identifies and characterizes different polymorphic forms by detecting variations in chemical shifts. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) elucidates the structure through controlled fragmentation. The molecular formula of this compound is C₁₂H₁₄O₃, with a monoisotopic mass of 206.0943 Da. uni.lu

The fragmentation of the molecular ion (M⁺•) under electron ionization (EI) would likely proceed through several key pathways: chemguide.co.uk

Loss of a hydroxyl radical (•OH): Cleavage of the carboxylic acid group can lead to the formation of an acylium ion at m/z 189, corresponding to [M-17]⁺. This is a common fragmentation for carboxylic acids. libretexts.org

Loss of the carboxyl group (•COOH): A peak at m/z 161, corresponding to [M-45]⁺, would result from the loss of the entire carboxylic acid moiety.

Benzylic Cleavage: The bond between the two ring systems is a likely point of cleavage, leading to fragments corresponding to the tetrahydropyranyl cation and the benzoic acid radical, or vice versa.

Ring Opening of Tetrahydropyran: The tetrahydropyran ring can undergo α-cleavage adjacent to the ether oxygen, followed by further fragmentation.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 206 | [C₁₂H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 189 | [M - OH]⁺ | •OH (17 Da) |

| 161 | [M - COOH]⁺ | •COOH (45 Da) |

| 121 | [C₇H₅O₂]⁺ | C₅H₉O• (85 Da) |

| 105 | [C₇H₅O]⁺ | C₅H₉O₂• (101 Da) |

| 85 | [C₅H₉O]⁺ | C₇H₅O₂• (121 Da) |

| 77 | [C₆H₅]⁺ | C₆H₉O₃• (129 Da) |

Vibrational Spectroscopy (IR, Raman) for Conformation-Sensitive Modes and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the functional groups and intermolecular forces, particularly hydrogen bonding, within a sample. nih.gov

For this compound, the most significant feature in the IR spectrum is expected to be related to the carboxylic acid group. In the solid state, benzoic acid derivatives typically form strong intermolecular O-H···O hydrogen bonds, resulting in centrosymmetric dimers. researchgate.net This strong interaction leads to:

A very broad and intense O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region. mdpi.com

A C=O stretching vibration (νC=O) for the dimerized acid, usually found between 1680-1710 cm⁻¹. The exact position is sensitive to the strength of the hydrogen bond. rsc.org

Other key vibrational modes include:

Aromatic C-H stretching: Sharp bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the tetrahydropyran ring appearing in the 2850-2960 cm⁻¹ range.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-O-C stretching: A strong band associated with the ether linkage in the pyran ring, typically around 1050-1150 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C stretching modes of the aromatic ring. Subtle shifts in these conformation-sensitive modes between different solid forms would indicate changes in the molecular geometry or packing environment, making vibrational spectroscopy a valuable tool in polymorphism studies. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Very broad and intense, characteristic of carboxylic acid dimers. |

| Aromatic C-H stretch | 3000 - 3100 | Sharp, medium intensity bands. |

| Aliphatic C-H stretch | 2850 - 2960 | Strong bands from the pyran ring. |

| C=O stretch (H-bonded) | 1680 - 1710 | Very strong and sharp, indicative of dimerization. |

| Aromatic C=C stretch | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O-C stretch (ether) | 1050 - 1150 | Strong intensity. |

X-ray Crystallography and Crystal Engineering Aspects

While a specific crystal structure for this compound is not available in the reviewed literature, its solid-state behavior can be predicted based on the principles of crystal engineering and the known structures of related benzoic acid derivatives.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., self-assembly)

The primary driving force for the self-assembly of this compound in the solid state is the formation of hydrogen bonds. researchgate.net It is highly probable that the carboxylic acid moieties will form a robust, centrosymmetric dimer synthon through a pair of O-H···O hydrogen bonds. researchgate.netnih.gov This R²₂(8) ring motif is a ubiquitous and highly stable feature in the crystal structures of carboxylic acids. researchgate.net

Polymorphism and Solid-State Structural Investigations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon for organic molecules, particularly those possessing conformational flexibility. rsc.orgresearchgate.net this compound is a strong candidate for exhibiting polymorphism due to:

Rotational Freedom: The single C-C bond connecting the aromatic and aliphatic rings allows for rotation, which can lead to different molecular conformations (conformational polymorphism) being "trapped" in the crystal lattice.

Pyran Ring Conformation: The tetrahydropyran ring's chair conformation is flexible and could potentially adopt different orientations relative to the benzoic acid group, facilitating different packing arrangements.

The study of polymorphism in related systems, such as N-arylbenzoic acids and p-aminobenzoic acid, has shown that subtle changes in molecular structure or crystallization conditions can lead to the formation of different crystal forms with distinct physical properties. uky.edursc.org An exhaustive polymorph screen for this compound, employing various solvents and crystallization techniques (e.g., slow evaporation, cooling crystallization, melt crystallization), would be necessary to explore its solid-form landscape fully. researchgate.net Each potential polymorph would then be characterized by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and the spectroscopic methods discussed above.

Detailed Conformational Analysis and Molecular Dynamics of this compound

The conformational landscape of this compound is primarily dictated by the interplay of the tetrahydropyran (THP) ring's puckering, the rotational freedom around the C-C bond connecting the two ring systems, and the influence of the surrounding solvent environment. A comprehensive understanding of these factors is crucial for elucidating the three-dimensional structure and dynamic behavior of the molecule.

Tetrahydropyran Ring Puckering and Conformational Preferences

The tetrahydropyran ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize torsional and steric strain. beilstein-journals.org For substituted THP rings, the substituents' energetic preference for either an axial or equatorial position significantly influences the conformational equilibrium. In the case of this compound, the benzoic acid moiety is attached at the C4 position.

Theoretical calculations and experimental data from analogous substituted pyran systems suggest that the bulky benzoic acid group will predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. beilstein-journals.org This equatorial preference leads to a more stable chair conformation. The puckering of the ring can be described by Cremer-Pople puckering parameters, which quantify the degree and type of deviation from a planar structure. While specific puckering parameters for the title compound are not extensively reported, studies on similar 4-substituted tetrahydropyrans indicate a standard chair (⁴C₁) conformation. beilstein-journals.org

Table 1: Predicted Predominant Conformer of the Tetrahydropyran Ring

| Substituent Position | Predicted Conformation | Rationale |

| Benzoic acid at C4 | Equatorial | Minimization of 1,3-diaxial steric strain. |

| Ring Puckering | Chair (⁴C₁) | Most stable conformation for a six-membered saturated ring. beilstein-journals.org |

It is important to note that while the chair conformation is the most stable, other conformers such as the boat and twist-boat exist in a dynamic equilibrium, albeit in significantly lower populations at room temperature. The energy barriers for ring inversion from one chair form to another are also a key characteristic of the system's flexibility.

Rotational Barriers and Aromatic Ring Orientation Effects

The orientation of the benzoic acid ring relative to the tetrahydropyran ring is determined by the rotation around the single bond connecting the C4 of the THP ring and the C2 of the phenyl group. Due to the presence of the ortho-substituted tetrahydropyran ring, steric hindrance plays a significant role in defining the preferred rotational conformers and the energy barriers between them.

Studies on other ortho-substituted benzoic acids have shown that the carboxyl group may not be coplanar with the aromatic ring to alleviate steric strain. nih.govresearchgate.net This out-of-plane rotation, however, comes at the cost of reduced resonance stabilization between the carboxyl group and the phenyl ring. The resulting dihedral angle is a balance between these opposing steric and electronic effects.

The electron cloud of the bulky tetrahydropyran substituent can repel the electron cloud of the carboxylic acid group, leading to a non-planar arrangement. youtube.com This phenomenon, known as steric inhibition of resonance, can influence the acidity and reactivity of the benzoic acid moiety. The rotational barrier is the energy required to rotate the benzoic acid group from one stable conformation to another. Computational studies on similar ortho-substituted systems suggest that these barriers can be significant. nih.govresearchgate.net

Table 2: Estimated Rotational Energy Barriers for Analogous Ortho-Substituted Benzoic Acids

| Compound | Rotational Barrier (kJ/mol) | Method |

| Benzoic Acid (cis arrangement) | 28.2 | B3LYP/6-311++G(d,p) |

| 2,6-Dichlorobenzoic Acid | 31.7 | B3LYP/6-311++G(d,p) nih.gov |

| ortho-Hydroxy Benzoic Acid | ~40 | DFT |

Note: Data is for analogous compounds and serves as an estimation. Specific values for this compound would require dedicated computational studies.

Molecular dynamics simulations could provide further insight into the preferred orientations and the dynamics of the interconversion between different rotational conformers. nih.gov These simulations would likely show that the benzoic acid ring spends most of its time in a limited range of dihedral angles, corresponding to the lowest energy states.

Solvent Effects on Conformation and Tautomerism

The solvent environment can have a profound impact on the conformational preferences and potential tautomerism of this compound. Polar solvents can stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. cdnsciencepub.comfrontiersin.org For instance, solvents capable of donating a hydrogen bond could interact with the oxygen atoms of the tetrahydropyran ring and the carboxylic acid group, potentially influencing both the ring puckering and the orientation of the benzoic acid. cdnsciencepub.com

The choice of solvent can determine the partitioning between different reaction pathways and can favor specific conformers. frontiersin.orgacs.org In the context of the title compound, a polar protic solvent might favor conformations where the carboxylic acid group is more exposed and accessible for hydrogen bonding. Conversely, a nonpolar solvent might favor more compact conformations driven by intramolecular interactions. acs.org

Table 3: Potential Solvent Influences on Conformation

| Solvent Type | Potential Effect | Rationale |

| Polar Protic (e.g., water, methanol) | Stabilization of extended conformers, increased acidity. | Hydrogen bonding with the carboxylic acid and THP oxygen. cdnsciencepub.com |

| Polar Aprotic (e.g., DMSO, acetone) | Stabilization of polar conformers. | Dipole-dipole interactions. |

| Nonpolar (e.g., hexane, toluene) | Favoring of compact, intramolecularly interacting conformers. | Minimization of unfavorable solvent-solute interactions. acs.org |

Computational and Theoretical Studies of 2 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, providing insights that are often difficult to obtain through experimental methods alone. For a molecule like 2-(tetrahydro-2H-pyran-4-yl)benzoic acid, these calculations can elucidate its electronic nature, reactivity, and spectroscopic characteristics.

Electronic Structure, Charge Distribution, and Molecular Orbitals

The electronic structure of this compound is primarily governed by the interplay between the aromatic benzoic acid moiety and the aliphatic tetrahydropyran (B127337) ring. Density Functional Theory (DFT) is a commonly employed method for investigating such systems.

The charge distribution in the molecule would likely show the oxygen atoms of the carboxyl group as the most electronegative centers, bearing significant partial negative charges. The hydrogen atom of the carboxyl group will have a corresponding partial positive charge, making it the primary acidic proton. The carbon atoms of the benzene (B151609) ring will exhibit a more complex charge distribution, influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the alkyl-like tetrahydropyran substituent.

Molecular orbitals , particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. In analogous aromatic carboxylic acids, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl group of the carboxylic acid. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The tetrahydropyran ring, being a saturated aliphatic system, would have its molecular orbitals at significantly different energy levels and would primarily influence the electronic structure of the benzoic acid part through inductive effects.

| Property | Benzoic Acid | o-Toluic Acid | Theoretical Method |

|---|---|---|---|

| HOMO Energy (eV) | -7.2 | -7.0 | DFT/B3LYP |

| LUMO Energy (eV) | -1.5 | -1.4 | DFT/B3LYP |

| HOMO-LUMO Gap (eV) | 5.7 | 5.6 | DFT/B3LYP |

| Dipole Moment (Debye) | 1.7 | 1.9 | DFT/B3LYP |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. For this compound, several reactions could be of interest, such as its esterification or amidation.

In a typical acid-catalyzed esterification, the carboxylic acid is first protonated on the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. Computational methods can model the geometry and energy of the transition state for the nucleophilic attack, which is often the rate-determining step. The calculated activation energy provides a quantitative measure of the reaction rate. The presence of the bulky tetrahydropyran group at the ortho position might sterically hinder the approach of the nucleophile, potentially leading to a higher activation energy compared to unsubstituted benzoic acid.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict distinct signals for the aromatic protons and carbons, as well as for the protons and carbons of the tetrahydropyran ring. The chemical shift of the carboxylic acid proton is expected to be significantly downfield.

Vibrational frequencies , corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations help in assigning the various vibrational modes of the molecule. For the target molecule, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending modes of the aromatic and aliphatic rings.

| Carbon Atom | Calculated (DFT/GIAO) | Experimental |

|---|---|---|

| C (Carboxyl) | 172.5 | 171.8 |

| C1 | 139.5 | 138.7 |

| C2 | 132.0 | 131.2 |

| C3 | 129.8 | 129.1 |

| C4 | 125.7 | 125.0 |

| C5 | 130.5 | 129.8 |

| C6 | 131.5 | 130.8 |

| CH₃ | 21.0 | 20.5 |

Acidity and Basicity Predictions and pKa Calculations

The acidity of the carboxylic acid group is a key chemical property. Computational methods can predict the pKa value by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. This is often done using a thermodynamic cycle that involves calculating the gas-phase acidity and the solvation energies of the acid and its conjugate base.

For this compound, the tetrahydropyran substituent at the ortho position is expected to influence the acidity. As an alkyl-like group, it is generally considered to be weakly electron-donating, which would slightly decrease the acidity compared to benzoic acid. However, ortho-substituents can also introduce steric effects that can influence the solvation of the carboxylate anion, making pKa predictions for ortho-substituted benzoic acids more complex. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic properties of a molecule, molecular modeling and dynamics simulations are better suited for exploring the conformational flexibility and dynamics over longer timescales.

Exploration of Conformational Energy Landscapes

The presence of the flexible tetrahydropyran ring and its single bond connection to the benzene ring allows for multiple conformations. Molecular mechanics force fields are typically used to explore the conformational energy landscape and identify the low-energy conformers.

The tetrahydropyran ring itself can adopt several conformations, with the chair form being the most stable. The substituent at the 4-position can be either in an axial or an equatorial position. For a bulky substituent like the benzoic acid group, the equatorial position is expected to be significantly more stable to avoid steric clashes with the axial hydrogens of the pyran ring.

Furthermore, rotation around the C-C bond connecting the two rings will lead to different relative orientations of the rings. The conformational energy landscape would reveal the preferred dihedral angle and the energy barriers for rotation. The presence of the ortho-carboxylic acid group could lead to specific intramolecular interactions that favor certain conformations.

| Substituent Position | Chair (Equatorial) | Chair (Axial) | Twist-Boat | Computational Method |

|---|---|---|---|---|

| 4-Methyl | 0.0 | 1.7 | 5.5 | Ab initio |

| 4-tert-Butyl | 0.0 | 4.9 | - | Molecular Mechanics |

Solvation Effects and Intermolecular Association Studies

Computational studies focusing on the solvation of this compound are crucial for understanding its behavior in different solvent environments. While direct experimental or extensive computational studies on this specific molecule are not widely available in the reviewed literature, principles derived from studies on benzoic acid and its derivatives can provide significant insights. jbiochemtech.com The solubility and conformational stability of the molecule are influenced by the polarity of the solvent.

In polar protic solvents, such as water or ethanol (B145695), the carboxylic acid group is expected to form strong hydrogen bonds with solvent molecules. This interaction stabilizes the solute and influences the orientation of the tetrahydro-2H-pyran ring relative to the benzoic acid moiety. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these bulk solvent effects.

Intermolecular association, particularly the formation of hydrogen-bonded dimers, is a well-documented characteristic of carboxylic acids. vjst.vn In the case of this compound, it is predicted to form cyclic dimers in nonpolar solvents or in the solid state. These dimers are held together by two strong hydrogen bonds between the carboxyl groups of two molecules. The presence of the bulky tetrahydro-2H-pyran substituent may introduce steric hindrance that could affect the geometry and stability of these dimers compared to simpler benzoic acids.

The following table presents hypothetical data illustrating how solvation energy might vary in different solvents, based on general principles observed for similar molecules.

| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv, kcal/mol) |

| Water | 78.4 | -8.5 |

| Ethanol | 24.6 | -7.2 |

| Dichloromethane | 8.9 | -4.1 |

| Cyclohexane | 2.0 | -2.3 |

Note: The data in this table is illustrative and based on general trends for benzoic acid derivatives.

Prediction of Structure-Reactivity and Structure-Selectivity Relationships

The prediction of structure-reactivity and structure-selectivity relationships for this compound relies on understanding how its three-dimensional structure influences its chemical properties. The spatial arrangement of the tetrahydro-2H-pyran ring with respect to the benzoic acid ring is a key determinant of its reactivity.

The tetrahydro-2H-pyran ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.net The connection of this ring at the 4-position to the ortho position of the benzoic acid creates specific stereochemical features. The orientation of the pyran ring can influence the acidity of the carboxylic proton and the accessibility of the aromatic ring to electrophilic or nucleophilic attack. For instance, the pyran ring could sterically hinder reactions at the adjacent positions on the benzene ring.

Application of Ab Initio and Density Functional Theory (DFT) Methodologies

Ab initio and Density Functional Theory (DFT) are powerful computational methodologies for investigating the electronic structure and properties of molecules like this compound. researchgate.netnih.gov These methods can provide detailed insights into molecular geometry, vibrational frequencies, and electronic properties.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,p), are commonly employed to optimize the molecular geometry and calculate various properties. vjst.vn For this compound, such calculations would likely begin by optimizing the geometry of the most stable conformer, which is expected to have the tetrahydro-2H-pyran ring in a chair conformation.

Key properties that can be calculated using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carboxyl group and the pyran ring are expected to be electron-rich, while the carboxylic proton will be electron-poor.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. nih.gov

The following table provides representative data that could be obtained from a DFT calculation on this compound.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: This data is representative and based on typical values for similar aromatic carboxylic acids.

These computational approaches provide a powerful framework for understanding the chemical behavior of this compound at a molecular level. openaccesspub.orgnih.gov

Applications in Advanced Chemical Research and Materials Science

Role as a Ligand or Ligand Precursor in Catalysis

The carboxylic acid group is a fundamental coordination site in inorganic and organometallic chemistry, capable of binding to metal centers in various modes (monodentate, bidentate chelating, or bridging). Consequently, 2-(tetrahydro-2H-pyran-4-yl)benzoic acid can serve as a ligand for the construction of metal complexes. While specific catalytic applications of complexes derived from this exact molecule are not extensively documented, its structural analogues provide insight into its potential.

Benzoic acid derivatives are widely used to create metal-organic frameworks (MOFs) and coordination polymers. For instance, ligands like 2,4-bis-(triazol-1-yl)-benzoic acid utilize both the carboxylate group and nitrogen atoms from triazole rings to coordinate with metal ions such as Cd(II) and Zn(II), forming complex network structures. researchgate.net In these structures, the carboxyl group is deprotonated and directly binds to the metal center, confirming its role in the primary coordination sphere. researchgate.net By analogy, this compound is expected to coordinate to metal centers primarily through its carboxylate group. The tetrahydropyran (B127337) (THP) ring, while generally considered non-coordinating, introduces significant steric bulk. This steric influence can dictate the geometry of the resulting metal complex, control access to the metal's active site, and thereby modulate the selectivity and activity in catalytic processes such as asymmetric synthesis.

Furthermore, derivatives of benzoic acid are integral to the development of sophisticated ligand systems that can control reaction outcomes. In rhodium(III)-catalyzed reactions, for example, aryl hydroxamates derived from benzoic acids are used as substrates where the directing group, attached to the aromatic ring, plays a crucial role in chemo- and enantiodivergent annulation reactions. acs.org This highlights the importance of the benzoic acid scaffold in designing molecules that can interact effectively with catalytic centers to achieve high levels of control.

Building Block for Functional Materials

The distinct properties of the aromatic ring (rigidity, π-stacking capabilities) and the THP ring (flexibility, hydrogen bond accepting ether oxygen) make this compound a valuable building block for a range of non-biological functional materials.

Incorporation into Polymeric Architectures and Copolymers

Carboxylic acids are fundamental monomers for step-growth polymerization. The related compound, tetrahydro-2H-pyran-4-carboxylic acid, is noted as a reactant in the synthesis of complex organic compounds and as a building block for polymers such as polyketones, polyesters, and polycarbonates. biosynth.com This establishes the utility of the THP-carboxylic acid motif in polymer chemistry.

This compound can be incorporated into polymer backbones through its carboxylic acid functionality. For example, it can undergo polycondensation reactions with diols to form polyesters or with diamines to form polyamides. In such polymers, the bulky 2-(tetrahydro-2H-pyran-4-yl)phenyl group would act as a pendant moiety, influencing the material's bulk properties, including:

Thermal Stability: The rigid aromatic ring can increase the glass transition temperature (Tg) of the polymer.

Solubility: The THP group may enhance solubility in organic solvents compared to polymers with simple phenyl groups.

Mechanical Properties: The size and shape of the pendant group can affect chain packing and, consequently, the material's tensile strength and flexibility.

Additionally, the carboxylic acid can be used to form supramolecular polymer structures through non-covalent interactions like hydrogen bonding, for instance, with polymers containing complementary hydrogen bond acceptor sites like pyridine (B92270) rings. rsc.org

Design of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures. The carboxylic acid group is one of the most reliable functional groups for this purpose, as it readily forms strong, directional hydrogen bonds. Benzoic acids, in particular, are well-known to form stable centrosymmetric dimers through a characteristic R²₂(8) hydrogen-bonding motif.

This predictable self-assembly makes this compound an excellent candidate for crystal engineering and the design of supramolecular assemblies. By co-crystallizing it with other molecules containing complementary functional groups (e.g., pyridines, amides), it is possible to construct a variety of architectures, from simple binary cocrystals to complex 1-D and 2-D networks. nih.govmdpi.com The interplay between the primary acid-acid or acid-pyridine hydrogen bonds and weaker interactions like C-H···O or π-π stacking, guided by the steric constraints of the THP ring, can be used to precisely control the solid-state structure. nih.gov

Use in Liquid Crystal Research

The tendency of benzoic acid derivatives to form hydrogen-bonded dimers is a key feature in the design of thermotropic liquid crystals. These dimers create elongated, rod-like (calamitic) supermolecules that can align to form mesophases, such as nematic and smectic phases, upon heating. nih.govrsc.org

The liquid crystalline behavior of substituted benzoic acids is highly dependent on the nature of the substituent. Typically, long alkyl or alkoxy chains are appended to the aromatic core to promote mesophase formation. arxiv.org The 2-(tetrahydro-2H-pyran-4-yl) group on the benzoic acid core represents a departure from the typical linear substituent. Its bulky and non-planar alicyclic structure would significantly influence intermolecular interactions and molecular packing. While this bulk might disrupt the layered ordering required for smectic phases, it could still be compatible with the orientational order of a nematic phase. nih.gov The specific substitution pattern on the benzoic acid ring (ortho, meta, or para) also critically affects the stability and type of mesophase formed. nih.gov

The table below shows transition temperatures for related 4-n-alkyloxybenzoic acids, illustrating the structure-property relationships that are central to liquid crystal design.

| Compound (4-n-alkyloxybenzoic acid) | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Smectic C-Nematic Transition (°C) |

|---|---|---|---|

| n = 6 (6OBAC) | 106.0 | 153.5 | - |

| n = 7 | 99.0 | 146.5 | 101.0 |

| n = 8 | 102.0 | 147.0 | 107.5 |

Data adapted from studies on 4,n-alkyloxybenzoic acids (nOBAC). The compound 6OBAC does not exhibit a smectic phase. arxiv.org

Utilization as a Mechanistic Probe in Organic Reaction Studies

While there is no direct evidence in the searched literature of this compound being used as a mechanistic probe, its structure lends itself to such applications. Mechanistic probes are molecules designed to help elucidate reaction pathways, often through the strategic placement of substituents or isotopic labels.

The electronic properties of the benzoic acid moiety are influenced by the substituent at the 2-position. The THP group is a non-aromatic, saturated heterocyclic substituent that acts primarily as a weak electron-donating group through induction. The precise electronic effect of this group on the acidity (pKa) of the carboxylic acid or on the reactivity of the aromatic ring could be quantified and used as a baseline in Hammett-type studies to probe reaction mechanisms sensitive to electronic perturbations.

Furthermore, the compound contains multiple distinct sites (the carboxylic proton, specific positions on the phenyl ring, and the THP ring) that could be selectively labeled with isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). Such labeling would allow its fragments to be tracked throughout a chemical transformation using techniques like NMR spectroscopy or mass spectrometry, providing valuable information on bond-forming and bond-breaking steps.

Precursor to Complex Synthetic Targets

The presence of two distinct and reactive chemical motifs makes this compound a versatile starting material for the synthesis of more complex, non-biological molecules, particularly heterocyclic systems. nih.govorientjchem.orgamazonaws.com

The 2-acylbenzoic acid scaffold, a close analogue, is a highly versatile synthon for constructing a variety of fused heterocyclic systems. researchgate.net Depending on the reaction conditions and reagents, these molecules can be transformed into phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.net As a 2-alkylbenzoic acid, the target compound could potentially undergo intramolecular cyclization reactions, for instance, through activation of the THP ring followed by nucleophilic attack by the carboxylate.

The individual moieties can also be targeted for transformation:

Aromatic Ring: The benzene (B151609) ring can be catalytically hydrogenated to afford the corresponding cyclohexanecarboxylic acid derivative. researchgate.netresearchgate.net This transformation converts the planar aromatic system into a three-dimensional alicyclic structure, providing access to complex saturated ring systems.

Tetrahydropyran Ring: The THP ring is a stable ether but can be cleaved under strongly acidic conditions. More importantly, it serves as a pre-formed six-membered oxygen heterocycle, making it an ideal starting point for the synthesis of more elaborate polycyclic ethers, which are common structural motifs in various complex molecules. organic-chemistry.orgnih.gov

The following table summarizes synthetic strategies applicable to the benzoic acid and tetrahydropyran moieties for constructing complex targets.

| Moiety | Reaction Type | Potential Products/Intermediates |

| Benzoic Acid | Intramolecular Cyclization | Fused lactones (phthalide-type structures) |

| Benzoic Acid | Catalytic Hydrogenation | 2-(Tetrahydro-2H-pyran-4-yl)cyclohexanecarboxylic acid |

| Benzoic Acid | C-H Functionalization | Substituted benzoic acid derivatives |

| Tetrahydropyran | Ring-Opening | Dihydroxy-alkyl benzoic acid derivatives |

| Both | Multi-step Synthesis | Polycyclic ether systems, spirocycles |

Applications in Analytical Chemistry (e.g., as a derivatizing agent for other compounds)

While specific, widespread applications of this compound as a primary derivatizing agent in routine analytical chemistry are not extensively documented in publicly available research, its chemical structure suggests potential utility in this area. The compound possesses a carboxylic acid functional group, a common feature in reagents used for chemical derivatization, particularly for analyses involving chromatography.

Derivatization in analytical chemistry is a technique used to convert an analyte into a product of similar structure but with properties that are more suitable for a given analytical method. This often involves enhancing detectability, improving chromatographic separation, or increasing volatility. Benzoic acid and its derivatives are known to be used as derivatizing agents for various classes of compounds. For instance, benzoyl chloride is a classic reagent used to derivatize primary and secondary amines, as well as alcohols, to form corresponding amides and esters. These derivatives often exhibit improved chromatographic behavior and can be readily detected by UV-Vis spectrophotometry.

Theoretically, this compound could be employed in a similar fashion. The carboxylic acid group can be activated (e.g., by conversion to an acid chloride or through the use of a coupling agent) to react with nucleophilic functional groups such as hydroxyl (-OH) or amino (-NH2) groups of other molecules. This reaction would attach the 2-(Tetrahydro-2H-pyran-4-yl)benzoyl moiety to the target analyte.

The presence of the bulky and relatively non-polar tetrahydropyran ring could influence the properties of the resulting derivatives in several ways:

Chromatographic Behavior: In reversed-phase high-performance liquid chromatography (HPLC), the increased hydrophobicity imparted by the tetrahydropyran group could lead to longer retention times, potentially improving separation from interfering substances in a complex matrix.

Mass Spectrometry: For analysis by mass spectrometry (MS), the derivatized molecule would have a significantly higher mass, which can be advantageous in shifting the analyte's mass-to-charge ratio (m/z) to a region of the spectrum with less background noise. The tetrahydropyran ring could also provide a characteristic fragmentation pattern, aiding in structural elucidation and selective detection.

A hypothetical derivatization reaction is presented in the table below, illustrating the reaction of an activated form of this compound with a generic primary amine.

| Reactant 1 | Reactant 2 | Resulting Derivative | Potential Analytical Advantage |

| Activated this compound | Primary Amine (R-NH₂) | N-Alkyl-2-(tetrahydro-2H-pyran-4-yl)benzamide | Improved chromatographic retention and UV detectability. |

It is important to note that the practical application of this compound as a derivatizing agent would require thorough investigation and methods development. This would involve optimizing reaction conditions (e.g., solvent, temperature, catalyst) and evaluating the stability and analytical performance of the resulting derivatives. While the fundamental chemistry is sound, the absence of dedicated studies means its performance relative to more established derivatizing agents remains speculative.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Highly Efficient Synthetic Approaches

Research is actively pursuing more efficient, scalable, and versatile methods for synthesizing the core structure of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid and its analogs. Traditional multi-step syntheses are gradually being replaced by more sophisticated approaches that prioritize brevity and yield. Key areas of development include one-pot multicomponent reactions (MCRs), which allow for the construction of complex pyran derivatives from simple precursors in a single step, significantly improving efficiency. mdpi.comresearchgate.net For instance, strategies involving the condensation of an aromatic aldehyde, malononitrile, and a dicarbonyl compound are being refined using various catalysts to produce highly functionalized pyrans. researchgate.net

Another promising avenue is the use of novel catalytic systems. Heterogeneous catalysts, such as magnetic nanoparticles and functionalized silica, are gaining traction due to their high efficiency, ease of separation, and recyclability, which aligns with the principles of green chemistry. encyclopedia.pubnih.gov The development of enantioselective methods is also a critical frontier, aiming to produce specific stereoisomers of pyran derivatives, which is often crucial for biological applications. researchgate.net While many of these advanced methods have been applied to the broader class of pyran derivatives, their specific application to the synthesis of this compound represents a significant area for future research.

Table 1: Representative Novel Synthetic Strategies for Pyran and Benzoic Acid Derivatives

| Synthetic Strategy | Key Features | Catalyst Examples | Potential Advantages |

|---|---|---|---|

| One-Pot Multicomponent Reactions | Combines three or more reactants in a single operation. | Fe3O4@SiO2-based nanocatalysts, Ionic Liquids, Organocatalysts. mdpi.comajgreenchem.com | High efficiency, reduced waste, operational simplicity. |

| Catalytic Oxidation | Selective oxidation of methylarene precursors to benzoic acids. researchgate.net | Cobalt acetate-based systems. researchgate.net | Higher yields and shorter reaction sequences compared to traditional methods. researchgate.net |

| Domino Knoevenagel/6π-Electrocyclization | A tandem reaction sequence to form the 2H-pyran ring. nih.gov | Iodine, Brønsted acids. nih.gov | Forms complex structures from simple starting materials with high atom economy. nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate reactions. ajgreenchem.com | Ionic liquids, solid acids. ajgreenchem.com | Rapid reaction times, cleaner reaction profiles, often higher yields. ajgreenchem.com |

Advanced Computational Design and Machine Learning Applications in Organic Synthesis

The integration of computational chemistry and artificial intelligence is set to revolutionize the synthesis and discovery of new compounds. For derivatives of this compound, in silico tools are becoming indispensable for predicting molecular properties, designing novel analogs with desired characteristics, and optimizing synthetic pathways. plos.orgnih.gov